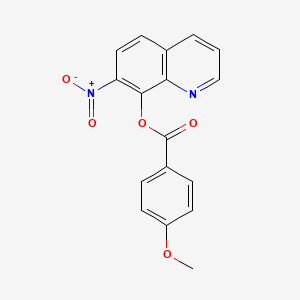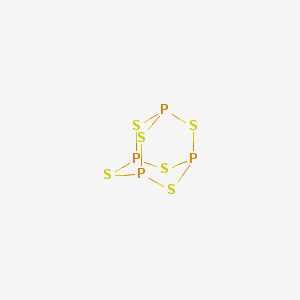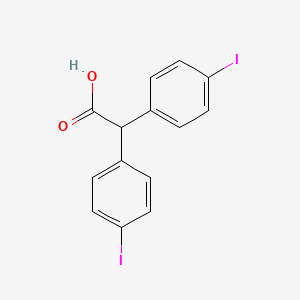
1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the o-chlorophenyl and p-chlorophenyl groups via nucleophilic substitution reactions.
Step 3: Attachment of the benzyloxybutyl group through etherification reactions.
Step 4: Formation of the oxalate salt by reacting the free base with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Hydrolysis: Use of acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Receptors, enzymes, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-(o-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.
4-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)piperazine: A related compound with a different substitution pattern.
Uniqueness
1-(o-Chlorophenyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)piperazine oxalate is unique due to its specific combination of functional groups, which may confer distinct pharmacological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
23904-90-7 |
|---|---|
Fórmula molecular |
C29H32Cl2N2O5 |
Peso molecular |
559.5 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]piperazine;oxalic acid |
InChI |
InChI=1S/C27H30Cl2N2O.C2H2O4/c28-24-14-12-23(13-15-24)27(22-8-2-1-3-9-22)32-21-7-6-16-30-17-19-31(20-18-30)26-11-5-4-10-25(26)29;3-1(4)2(5)6/h1-5,8-15,27H,6-7,16-21H2;(H,3,4)(H,5,6) |
Clave InChI |
ILBOIKSNLRDLSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


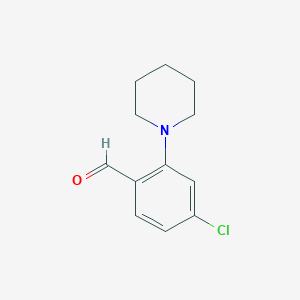
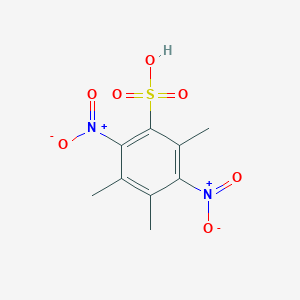
![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
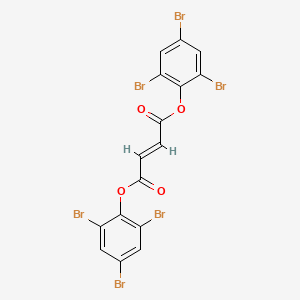
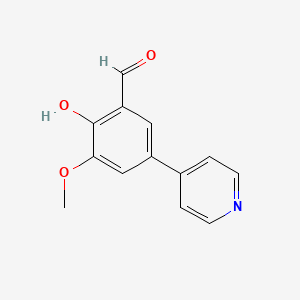
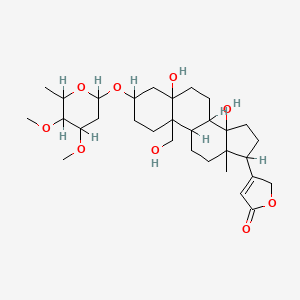
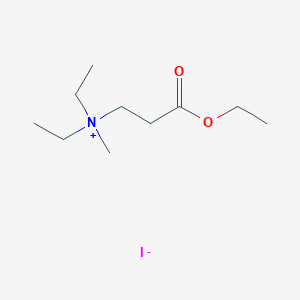
![Peroxide, [4-(1,1-dimethylethyl)cyclohexylidene]bis[(1,1-dimethylethyl)](/img/structure/B13745149.png)
![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)
